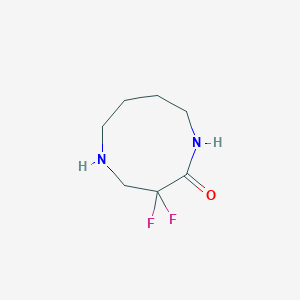

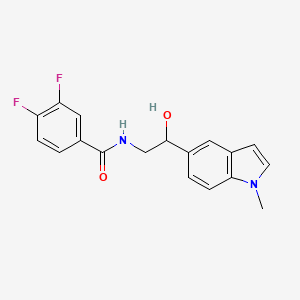

![molecular formula C15H19NO2S B2925279 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 59501-75-6](/img/structure/B2925279.png)

2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Inhibitory Potency and Selectivity

- Human Leukocyte Elastase Inhibition : Derivatives of 1H-isoindole-1,3(2H)-diones, with specific ring substituents, have shown enhanced inhibitory potency and selectivity for human leukocyte elastase (HLE). For example, 6-amino-2-[(methylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione exhibited potent inhibition of HLE (Kerrigan & Shirley, 1996).

Synthesis and Derivatives

- Hexahydro-1H-Isoindole-1,3(2H)-Dione Derivatives : A synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene and leading to various amino and triazole derivatives (Tan et al., 2016).

- Preparation of Sulfur-Transfer Agents : The preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents has been achieved, offering a pathway for producing various substituted 1H-isoindole-1,3-(2H)-diones (Klose, Reese, & Song, 1997).

Photophysical Properties

- Excited-State Intramolecular Proton Transfer Chromophores : The photophysical behavior of certain 1H-isoindole derivatives, particularly those involving excited-state intramolecular proton transfer (ESIPT), has been studied, highlighting their sensitivity to solvent polarity and thermal stability (Deshmukh & Sekar, 2015).

Cytostatic Agents

- Potential Antitumor Agents : Some 2-hydroxy-1H-isoindole-1,3-diones derivatives have been synthesized and evaluated as potential antitumor agents, with inhibitory activity against L1210 cell growth. Quantitative structure-activity relationship analysis revealed correlations with electronic and lipophilic parameters (Chan, Lien, & Tokes, 1987).

Electroactive Molecules

- Organic Cathode Materials in Li Ion Batteries : A study on isoindole-4,7-dione (IID) derivatives predicted their redox behavior, making them candidates for organic molecules to be used as cathode materials in Li-ion batteries (Karlsson, Jämstorp, Strømme, & Sjödin, 2012).

Crystal Structure and Computational Analysis

- Structural and Conformational Properties : The structural and conformational properties of 1H-Isoindole-1,3(2H)-dione and its derivatives have been analyzed using X-ray diffraction, vibrational spectra, and theoretical calculations (Torrico-Vallejos et al., 2010).

Propiedades

IUPAC Name |

2-(6-methylsulfanylhexyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-19-11-7-3-2-6-10-16-14(17)12-8-4-5-9-13(12)15(16)18/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHOTOHVNMOBHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-bromopyridin-4-yl)oxy]-N-(2-chlorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2925196.png)

![N1,4-diphenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)

![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2925204.png)

![8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2925211.png)

![4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2925214.png)

![Tert-butyl N-methyl-N-[1-phenyl-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2925217.png)